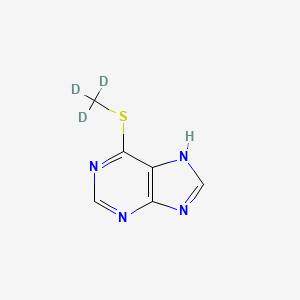

6-Methylmercaptopurine-d3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-(trideuteriomethylsulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJIQXGRFSPYQW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858063 | |

| Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33312-93-5 | |

| Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methylmercaptopurine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methylmercaptopurine-d3 (6-MMP-d3), a deuterated analog of the 6-mercaptopurine (B1684380) (6-MP) metabolite. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data, experimental protocols, and visualizations to support advanced scientific inquiry.

Core Chemical Properties

This compound is a stable, isotopically labeled form of 6-Methylmercaptopurine (B131649), a key metabolite in the metabolic pathway of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine. The incorporation of three deuterium (B1214612) atoms in the methyl group provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays.

Table 1: General Chemical Properties of this compound

| Property | Value |

| Chemical Name | 6-(Methyl-d3-thio)-1H-purine |

| Synonyms | 6-MMP-d3, 6-(Methylthio)purine-d3 |

| CAS Number | 33312-93-5[1] |

| Molecular Formula | C₆H₃D₃N₄S |

| Molecular Weight | 169.2 g/mol [1][2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 222-224°C |

| Solubility | Soluble in DMSO and methanol (B129727) |

| Storage | Store at -20°C for long-term stability |

Synthesis and Isotopic Labeling

While specific, detailed commercial synthesis protocols for this compound are proprietary, the general principle involves the introduction of a deuterated methyl group onto the sulfur atom of a 6-mercaptopurine precursor. This is typically achieved by reacting 6-mercaptopurine with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), in the presence of a suitable base.

The reaction scheme can be generalized as follows:

-

Starting Material: 6-Mercaptopurine

-

Deuterating Agent: Iodomethane-d3 (or a similar deuterated methyl source)

-

Reaction: Nucleophilic substitution at the sulfur atom.

The resulting this compound is then purified using standard chromatographic techniques to ensure high isotopic and chemical purity, which is critical for its application as an internal standard. The purity is typically confirmed by mass spectrometry and NMR spectroscopy.

Biological Context: The 6-Mercaptopurine Metabolic Pathway

This compound itself is not known to possess unique biological or pharmacological activities distinct from its non-deuterated counterpart. Its primary role in a biological context is as a tracer or internal standard to study the pharmacokinetics and metabolism of 6-mercaptopurine.

The parent compound, 6-mercaptopurine, is a prodrug that undergoes extensive intracellular metabolism to exert its therapeutic effects. A key enzyme in this pathway is Thiopurine S-methyltransferase (TPMT), which catalyzes the S-methylation of 6-mercaptopurine to form 6-methylmercaptopurine.[3] This metabolic step is a critical detoxification pathway, as the accumulation of other metabolites, such as thioguanine nucleotides (TGNs), is associated with both therapeutic efficacy and toxicity.[3]

Below is a diagram illustrating the central role of TPMT in the metabolism of 6-mercaptopurine.

Experimental Protocols: Quantification of 6-Methylmercaptopurine using UPLC-MS/MS

This compound is crucial as an internal standard for the accurate quantification of 6-methylmercaptopurine in biological matrices. The following is a representative experimental protocol for this application.

Objective: To quantify the concentration of 6-methylmercaptopurine in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

-

6-Methylmercaptopurine (analyte standard)

-

This compound (internal standard)

-

Human plasma (K₂EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem mass spectrometer (e.g., Waters Xevo TQD)

-

Analytical column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare primary stock solutions (1 mg/mL) of both 6-methylmercaptopurine and this compound in methanol.

-

Prepare working standard solutions of 6-methylmercaptopurine by serial dilution of the primary stock with 50% methanol.

-

Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in 50% methanol.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibration standard, or quality control sample, add 20 µL of the internal standard working solution (100 ng/mL this compound).

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

UPLC-MS/MS Analysis:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program to separate the analyte from matrix components.

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

MRM Transition for 6-Methylmercaptopurine: m/z 167.1 → 149.9

-

MRM Transition for this compound: m/z 170.1 → 152.9

-

-

-

Data Analysis:

-

Quantify 6-methylmercaptopurine by calculating the peak area ratio of the analyte to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of 6-methylmercaptopurine in the unknown samples by interpolation from the calibration curve.

-

The workflow for this analytical procedure is depicted in the following diagram:

Conclusion

This compound is an indispensable tool for researchers and clinicians studying the pharmacology of 6-mercaptopurine. Its well-defined chemical and physical properties, combined with its primary application as a stable isotope-labeled internal standard, enable the development of robust and accurate bioanalytical methods. Understanding its role within the broader metabolic context of 6-mercaptopurine is essential for optimizing therapeutic strategies and enhancing patient outcomes in the treatment of various cancers and autoimmune diseases. This guide provides a foundational resource to support these critical research and development endeavors.

References

Synthesis of 6-Methylmercaptopurine-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 6-Methylmercaptopurine-d3 (6-MMP-d3), an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine (B1684380) (6-MP). This document details a plausible and robust synthetic protocol, presents key data in a structured format, and illustrates the synthetic workflow for clarity.

Introduction

6-Mercaptopurine is a vital medication used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its therapeutic efficacy is dependent on its metabolic activation to thioguanine nucleotides, while its methylation to 6-methylmercaptopurine (B131649) is a major catabolic pathway. The use of a deuterated internal standard, such as this compound, is essential for the accurate quantification of 6-MMP in biological matrices by mass spectrometry-based methods, aiding in therapeutic drug monitoring and pharmacokinetic research. The synthesis of 6-MMP-d3 involves the S-methylation of 6-mercaptopurine with a deuterated methylating agent.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a direct S-methylation of 6-mercaptopurine. This reaction utilizes a deuterated methyl source, typically iodomethane-d3, and is carried out in the presence of a base to facilitate the formation of the thiolate anion, which then acts as a nucleophile.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a method for the synthesis of this compound from 6-mercaptopurine and iodomethane-d3.

Materials:

-

6-Mercaptopurine monohydrate

-

Iodomethane-d3 (CD3I)

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethylformamide (DMF)

-

Deionized water

-

Glacial acetic acid

Procedure:

-

Dissolution of 6-Mercaptopurine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-mercaptopurine monohydrate in a minimal amount of aqueous sodium hydroxide solution (e.g., 1 M NaOH) at room temperature. The formation of the sodium salt of 6-mercaptopurine will be observed as it dissolves to form a clear, yellowish solution.

-

Addition of Iodomethane-d3: To the stirred solution, add a stoichiometric equivalent of iodomethane-d3. If solubility is an issue, a co-solvent such as dimethylformamide (DMF) can be added.

-

Reaction: Allow the reaction mixture to stir at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation of Product: After the reaction is complete, cool the reaction mixture in an ice bath. Carefully neutralize the solution to a pH of approximately 5-6 with glacial acetic acid. The product, this compound, will precipitate out of the solution.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the purified this compound under vacuum to a constant weight.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the three deuterium (B1214612) atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure. The absence of a proton signal for the S-methyl group in the ¹H NMR spectrum is indicative of successful deuteration.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Notes |

| Starting Material | 6-Mercaptopurine monohydrate | - |

| Reagent | Iodomethane-d3 | Stoichiometric equivalent |

| Base | Sodium Hydroxide | To deprotonate the thiol |

| Solvent | Water / DMF | To ensure dissolution of reactants |

| Reaction Temperature | Room Temperature | Mild conditions are sufficient |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion |

| Typical Yield | 70-85% | Dependent on reaction scale and purification |

| Purity | ≥99% | As determined by HPLC |

| Deuterated Forms | ≥99% (d1-d3) | Confirmed by mass spectrometry[1] |

| Appearance | White to off-white solid | - |

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthetic process, from starting materials to the final, purified product.

Caption: Logical flow diagram of the synthesis of this compound.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of this compound. The described protocol, based on the S-methylation of 6-mercaptopurine, provides a clear pathway for researchers and scientists to produce this essential internal standard for analytical and drug development purposes. The provided data and diagrams offer a comprehensive resource for understanding and implementing this synthetic procedure.

References

6-Methylmercaptopurine-d3: An In-Depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine-d3 (6-MMP-d3) is the deuterated analog of 6-methylmercaptopurine (B131649) (6-MMP), a major metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine (B366305). Thiopurines are widely used as immunosuppressants in the treatment of autoimmune diseases, such as inflammatory bowel disease (IBD), and as chemotherapeutic agents for certain types of cancer. The clinical efficacy and toxicity of thiopurines are closely linked to the metabolic profile of the parent drug, making the accurate quantification of its metabolites, including 6-MMP, a critical aspect of therapeutic drug monitoring (TDM) and pharmacokinetic studies.

This technical guide provides a comprehensive overview of the primary application of 6-MMP-d3 in research: its use as an internal standard for the precise and accurate quantification of 6-MMP in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Application: Internal Standard in LC-MS/MS Analysis

In quantitative bioanalysis, particularly with a highly sensitive and specific technique like LC-MS/MS, an internal standard (IS) is crucial for correcting analytical variability. This variability can arise from sample preparation steps (e.g., extraction, derivatization) and instrumental analysis (e.g., injection volume variations, ionization suppression or enhancement in the mass spectrometer).[1] An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest.

6-MMP-d3 serves as an excellent internal standard for 6-MMP quantification because it is chemically identical to 6-MMP, with the exception of three hydrogen atoms being replaced by deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to differentiate between the analyte (6-MMP) and the internal standard (6-MMP-d3), while their nearly identical physicochemical properties ensure they co-elute chromatographically and experience similar effects during sample processing and ionization.[2] The use of a stable isotope-labeled internal standard like 6-MMP-d3 is considered the "gold standard" in quantitative mass spectrometry.[2]

The 6-Mercaptopurine Metabolic Pathway and the Role of 6-MMP

The metabolism of 6-mercaptopurine is complex, involving competing enzymatic pathways that lead to the formation of active therapeutic metabolites and potentially toxic byproducts. A simplified diagram of this pathway is presented below.

Caption: Simplified metabolic pathway of azathioprine and 6-mercaptopurine.

As shown, 6-MP is metabolized into the therapeutically active 6-thioguanine nucleotides (6-TGNs) and the inactive metabolite 6-thiouric acid (6-TU). Concurrently, the enzyme thiopurine S-methyltransferase (TPMT) converts 6-MP to 6-MMP.[3] While 6-TGNs are associated with the therapeutic effects of the drug, high levels of 6-MMP have been linked to an increased risk of hepatotoxicity.[4] Therefore, monitoring the levels of both 6-TGN and 6-MMP is crucial for optimizing therapy and minimizing adverse effects.

Quantitative Data in 6-MMP Research

The following tables summarize key quantitative parameters relevant to the analysis and therapeutic monitoring of 6-MMP.

| Parameter | Value | Reference |

| Therapeutic Target for 6-TGN | 235–450 pmol/8 x 10⁸ erythrocytes | [3] |

| 6-MMP Level Associated with Hepatotoxicity | > 5700 pmol/8 x 10⁸ erythrocytes | [4] |

| Typical Azathioprine Maintenance Dose | 2-2.5 mg/kg per day | [3] |

| Typical 6-Mercaptopurine Maintenance Dose | 1-1.5 mg/kg per day | [3] |

Table 1: Therapeutic and Toxic Ranges of 6-MP Metabolites and Typical Dosing

| Parameter | Value | Reference |

| Lower Limit of Quantification (LLOQ) for 6-MMP | 30 pmol/0.2 mL | [5] |

| Linearity Range for 6-MMP | Up to 10,000 pmol/0.2 mL | [5] |

| Intra-assay Imprecision | < 7.5% | [5] |

| Inter-assay Imprecision | < 7.5% | [5] |

Table 2: Example LC-MS/MS Method Performance for 6-MMP Quantification

Experimental Protocols

Sample Preparation for 6-MMP and 6-TGN Analysis from Whole Blood

This protocol is a generalized representation based on common methodologies.[5][6]

Materials:

-

Whole blood collected in EDTA tubes

-

This compound (6-MMP-d3) internal standard solution

-

6-Thioguanine-¹³C₂,¹⁵N internal standard solution

-

Perchloric acid (70%)

-

Dithiothreitol (DTT)

-

Milli-Q water

-

Centrifuge

-

Vortex mixer

Procedure:

-

Sample Spiking: To a 25 µL aliquot of whole blood, add the internal standard solution containing 6-MMP-d3 and 6-thioguanine-¹³C₂,¹⁵N.

-

Lysis and Hydrolysis: The specific steps for cell lysis and hydrolysis of the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine) can vary. A common approach involves the addition of a solution containing a reducing agent like DTT followed by acid precipitation with perchloric acid.

-

Protein Precipitation: Vigorously vortex the sample after the addition of perchloric acid to precipitate proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Caption: General workflow for sample preparation for 6-MMP and 6-TGN analysis.

LC-MS/MS Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water and methanol (B129727) with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate)

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min)

-

Injection Volume: 5-20 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

6-MMP: Precursor ion (m/z) -> Product ion (m/z)

-

6-MMP-d3: Precursor ion (m/z) -> Product ion (m/z)

-

6-Thioguanine: Precursor ion (m/z) -> Product ion (m/z)

-

6-Thioguanine-¹³C₂,¹⁵N: Precursor ion (m/z) -> Product ion (m/z)

-

The specific MRM transitions must be optimized for the instrument being used.

Conclusion

This compound is an indispensable tool in the research and clinical monitoring of thiopurine therapy. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of 6-methylmercaptopurine, a key metabolite linked to the potential toxicity of 6-mercaptopurine and azathioprine. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals working in this area, facilitating robust and reliable bioanalytical outcomes.

References

- 1. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Methylmercaptopurine | Rupa Health [rupahealth.com]

- 5. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylmercaptopurine-d3 as a Metabolite of 6-Mercaptopurine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-mercaptopurine (B1684380) (6-MP) is a cornerstone thiopurine prodrug utilized in the treatment of various diseases, including acute lymphoblastic leukemia and inflammatory bowel disease. Its therapeutic efficacy and toxicity are intrinsically linked to its complex intracellular metabolism, which leads to the formation of active and inactive metabolites. Among these, 6-methylmercaptopurine (B131649) (6-MMP) is a significant metabolite formed through the action of the enzyme thiopurine S-methyltransferase (TPMT). Monitoring the levels of 6-MMP is crucial for optimizing therapy, as elevated concentrations are associated with an increased risk of hepatotoxicity.

This technical guide provides a comprehensive overview of 6-methylmercaptopurine as a metabolite of 6-mercaptopurine, with a special focus on the use of its stable isotope-labeled counterpart, 6-methylmercaptopurine-d3 (6-MMP-d3), in quantitative bioanalysis. This document is intended for researchers, scientists, and drug development professionals seeking detailed information on the metabolic pathways, analytical methodologies, and clinical relevance of 6-MMP.

Metabolic Pathways of 6-Mercaptopurine

The metabolism of 6-mercaptopurine is a multifaceted process involving competing enzymatic pathways that determine the balance between therapeutic and potentially toxic metabolites.[1] The three main pathways are:

-

Anabolic Pathway (Activation): Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP into 6-thioinosine monophosphate (TIMP). Further enzymatic conversions lead to the formation of 6-thioguanine (B1684491) nucleotides (6-TGNs), which are the primary active metabolites responsible for the drug's cytotoxic and immunosuppressive effects.[2] 6-TGNs are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.[2]

-

Catabolic Pathway (Inactivation via Methylation): Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-MP to form 6-methylmercaptopurine (6-MMP).[1] TIMP can also be methylated by TPMT to form 6-methylmercaptopurine ribonucleotides (6-MMPNs).[1] While historically considered inactive, high levels of 6-MMP have been associated with hepatotoxicity.[1]

-

Catabolic Pathway (Inactivation via Oxidation): Xanthine oxidase (XO) metabolizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted in the urine.

The genetic polymorphism of the TPMT enzyme significantly influences the metabolic fate of 6-MP. Individuals with low or deficient TPMT activity metabolize a larger proportion of 6-MP via the anabolic pathway, leading to higher levels of 6-TGNs and an increased risk of myelosuppression. Conversely, individuals with high TPMT activity may preferentially produce 6-MMP, potentially leading to reduced efficacy and an increased risk of hepatotoxicity.

Metabolic Pathway of 6-Mercaptopurine

Clinical Significance of 6-MMP Levels

Therapeutic drug monitoring of 6-MP metabolites is a critical tool for personalizing treatment. The concentrations of both 6-TGNs and 6-MMP are typically measured in red blood cells (RBCs), which act as a surrogate for nucleated cells.

| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBCs) | Toxic Level (pmol/8 x 10⁸ RBCs) | Associated Toxicity |

| 6-Thioguanine Nucleotides (6-TGNs) | 230–450[3] | > 450[3] | Myelosuppression |

| 6-Methylmercaptopurine (6-MMP) | < 5700[3] | > 5700[3] | Hepatotoxicity |

Table 1: Therapeutic and Toxic Ranges of 6-Mercaptopurine Metabolites in Red Blood Cells

Elevated 6-MMP levels can indicate a "shunting" of 6-MP metabolism towards the methylation pathway, which may be due to high TPMT activity. In such cases, patients may experience sub-therapeutic levels of the active 6-TGNs, leading to a lack of clinical response, while being at risk for liver damage.[4]

The Role of this compound in Bioanalysis

Accurate quantification of 6-MMP is essential for effective therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results with LC-MS/MS.

This compound (6-MMP-d3) is the ideal internal standard for the quantification of 6-MMP. In 6-MMP-d3, three hydrogen atoms in the methyl group are replaced with deuterium (B1214612) atoms.

Advantages of using 6-MMP-d3 as an internal standard:

-

Similar Physicochemical Properties: 6-MMP-d3 has nearly identical chemical and physical properties to the endogenous 6-MMP. This ensures that it behaves similarly during sample preparation (e.g., extraction, protein precipitation) and chromatographic separation, effectively compensating for any sample loss or variability.

-

Co-elution with Analyte: 6-MMP-d3 typically co-elutes with 6-MMP from the liquid chromatography column. This is advantageous as it provides the most accurate correction for matrix effects (ion suppression or enhancement) that can occur at the specific retention time of the analyte.

-

Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a mass shift, allowing the mass spectrometer to distinguish between 6-MMP and 6-MMP-d3. This enables precise and independent measurement of both the analyte and the internal standard.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard like 6-MMP-d3 significantly improves the accuracy and precision of the analytical method by correcting for variations in sample handling and instrument response.

Experimental Protocols for 6-MMP Quantification

The quantification of 6-MMP, along with 6-TGN, in red blood cells typically involves several key steps: isolation of RBCs, cell lysis, deproteinization, hydrolysis of nucleotide forms to their respective bases, and analysis by either HPLC-UV or LC-MS/MS.

Workflow for 6-MMP/6-TGN Analysis

Detailed Sample Preparation Protocol (LC-MS/MS)

-

RBC Isolation: Centrifuge whole blood collected in an EDTA tube at approximately 2000 x g for 10 minutes at 4°C. Aspirate the plasma and buffy coat. Wash the remaining packed RBCs with an isotonic saline solution.

-

RBC Lysis: Lyse a known volume of packed RBCs by adding purified water or through freeze-thaw cycles.

-

Internal Standard Spiking: Add a known concentration of 6-MMP-d3 internal standard solution to the RBC lysate.

-

Deproteinization: Add a solution of dithiothreitol (B142953) (DTT) followed by cold perchloric acid to the lysate.[5] Vortex vigorously to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10-15 minutes to pellet the precipitated proteins.[5]

-

Hydrolysis: Transfer the supernatant to a new tube and heat at 100°C for 45-60 minutes to hydrolyze the 6-methylmercaptopurine nucleotides (6-MMPNs) and 6-thioguanine nucleotides (6-TGNs) to their respective bases, 6-MMP and 6-thioguanine (6-TG).[5]

-

Final Preparation: After cooling, the sample is ready for injection into the LC-MS/MS system. Dilution with the initial mobile phase may be necessary.

Representative LC-MS/MS Method Parameters

| Parameter | Typical Setting |

| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |

| Flow Rate | 0.2 - 0.4 mL/min |

| Gradient | A gradient elution is typically used for optimal separation. |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | 6-MMP: m/z 167.1 > 125.1[6] 6-MMP-d3: m/z 170.1 > 125.1[6] 6-TG: m/z 168.0 > 151.0 |

Table 2: Typical LC-MS/MS Parameters for 6-MMP and 6-TG Analysis

Quantitative Data and Method Performance

The following tables summarize typical validation parameters for analytical methods used to quantify 6-MMP and 6-TG (as a measure of 6-TGNs after hydrolysis).

| Method | Analyte | Linearity Range | LLOQ | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy/Recovery (%) |

| LC-MS/MS | 6-MMP | 2.5–360 ng/mL[4] | 9.9 ng/mL | < 4.41%[4] | < 5.43%[4] | 99.33 - 106.33%[4] |

| 6-TG | 9.9-1979 ng/mL | 10.0 ng/mL | < 15% | < 15% | 85 - 115% | |

| HPLC-UV | 6-MMP | 0 - 45.9 nmol/8x10⁸ RBCs[5] | 70 pmol/8x10⁸ RBCs[5] | < 10% | < 15% | 97.4%[5] |

| 6-TG | 0 - 1934 pmol/8x10⁸ RBCs[5] | 8 pmol/8x10⁸ RBCs[5] | < 10% | < 15% | 73.2%[5] |

Table 3: Summary of Analytical Method Performance for 6-MMP and 6-TG Quantification

Downstream Signaling and Cellular Effects

The metabolites of 6-mercaptopurine exert their effects through various cellular signaling pathways.

-

6-Thioguanine Nucleotides (6-TGNs):

-

DNA and RNA Incorporation: 6-TGNs are incorporated into DNA and RNA, leading to DNA strand breaks and inhibition of replication and transcription, ultimately inducing apoptosis.[2]

-

Inhibition of de novo Purine (B94841) Synthesis: The active metabolites of 6-MP inhibit key enzymes in the de novo purine synthesis pathway, depriving rapidly dividing cells of essential building blocks for DNA and RNA.

-

Rac1 Inhibition: 6-TGNs can bind to the small GTPase Rac1, preventing its activation.[2] This disrupts downstream signaling pathways, such as the NF-κB pathway, and promotes apoptosis in activated T-lymphocytes.[2]

-

-

6-Methylmercaptopurine (6-MMP):

-

Inhibition of de novo Purine Synthesis: 6-MMP ribonucleotides are potent inhibitors of phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), the rate-limiting enzyme in de novo purine synthesis.

-

Hepatotoxicity: The precise mechanism of 6-MMP-induced hepatotoxicity is not fully elucidated but is a significant clinical concern at high concentrations.

-

Downstream Effects of 6-MP Metabolites

Conclusion

6-methylmercaptopurine is a clinically significant metabolite of 6-mercaptopurine, with its levels serving as a crucial biomarker for assessing the risk of hepatotoxicity and optimizing therapeutic dosing. The accurate quantification of 6-MMP in biological matrices is paramount, and the use of the stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, represents the state-of-the-art methodology for this purpose. This technical guide has provided a detailed overview of the metabolic pathways, analytical protocols, and clinical relevance of 6-MMP, offering a valuable resource for researchers and clinicians working with thiopurine drugs. A thorough understanding of 6-MP metabolism and the application of robust bioanalytical techniques are essential for advancing personalized medicine and improving patient outcomes in thiopurine therapy.

References

- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Utility of measuring 6-methylmercaptopurine and 6-thioguanine nucleotide levels in managing inflammatory bowel disease patients treated with 6-mercaptopurine in a clinical practice setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Methylmercaptopurine-d3 (6-MMP-d3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine-d3 (6-MMP-d3) is the deuterated form of 6-methylmercaptopurine (B131649) (6-MMP), a primary metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine (B366305). These medications are extensively used as immunosuppressants in the treatment of autoimmune diseases, such as Crohn's disease and ulcerative colitis, and as chemotherapeutic agents for certain types of leukemia. The methylation of 6-MP to 6-MMP is a critical step in the metabolic pathway, catalyzed by the enzyme thiopurine S-methyltransferase (TPMT). Monitoring the levels of 6-MMP is essential for optimizing therapeutic efficacy and mitigating the risk of hepatotoxicity.[1][2] The deuterated internal standard, 6-MMP-d3, is indispensable for the accurate quantification of 6-MMP in biological matrices by mass spectrometry-based methods. This guide provides a comprehensive overview of the physical and chemical properties of 6-MMP-d3, detailed analytical methodologies, and an exploration of its role within the broader context of thiopurine metabolism.

Physical and Chemical Characteristics

6-MMP-d3 is a stable, isotopically labeled analog of 6-MMP. The deuterium (B1214612) atoms on the methyl group provide a distinct mass shift, facilitating its use as an internal standard in quantitative analysis.

| Property | Value | Source |

| Chemical Name | 6-((Methyl-d3)thio)-1H-purine | [3] |

| Synonyms | 6-MMP-d3, 6-(Methylthio)purine-d3, S-Methyl-6-mercaptopurine-d3 | [2] |

| Molecular Formula | C₆H₃D₃N₄S | [3] |

| Molecular Weight | 169.22 g/mol | [2] |

| CAS Number | 33312-93-5 | [3] |

| Appearance | White Solid | - |

| Melting Point | 218-220 °C | - |

| Solubility | Soluble in DMSO and Methanol (B129727) | - |

| Purity | Typically ≥99% deuterated forms (d₁-d₃) and >95% chemical purity (HPLC) | [4][5] |

Metabolic Pathway of 6-Mercaptopurine

The metabolism of 6-mercaptopurine is a complex process involving competing enzymatic pathways. A simplified representation of this pathway, highlighting the formation of 6-MMP, is crucial for understanding its biological significance.

Caption: Metabolic fate of 6-mercaptopurine, leading to inactive and active metabolites.

This pathway illustrates the conversion of 6-mercaptopurine into its various metabolites. The formation of 6-MMP represents a catabolic, inactivating route, while the conversion to 6-thioguanine nucleotides (6-TGNs) leads to the therapeutically active compounds that exert cytotoxic and immunosuppressive effects by incorporating into DNA and RNA.[6][7]

Experimental Protocols

The quantification of 6-MMP in biological samples, most commonly red blood cells (erythrocytes), is crucial for therapeutic drug monitoring. The following is a representative experimental workflow for the analysis of 6-MMP using HPLC or LC-MS/MS, with 6-MMP-d3 as an internal standard.

Sample Preparation from Red Blood Cells

-

Blood Collection and Erythrocyte Isolation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge the blood sample to separate plasma and erythrocytes.

-

Wash the erythrocyte pellet with a buffered saline solution.

-

-

Lysis and Protein Precipitation:

-

Lyse the washed erythrocytes with a lysis buffer containing a reducing agent like dithiothreitol (B142953) (DTT).

-

Add a known amount of the internal standard, 6-MMP-d3.

-

Precipitate proteins by adding an acid, such as perchloric acid, followed by centrifugation.

-

-

Hydrolysis:

-

Transfer the supernatant to a new tube.

-

Hydrolyze the thiopurine nucleotides to their corresponding bases by heating in an acidic solution. This step is crucial for the analysis of 6-thioguanine nucleotides but also impacts 6-MMP.

-

Analytical Methodology: HPLC-UV

A common method for the analysis of 6-MMP involves high-performance liquid chromatography with ultraviolet (UV) detection.

-

Chromatographic Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed for separation.

-

Detection: The eluent is monitored at a specific wavelength, typically around 303 nm for the hydrolysis product of 6-MMP.[8]

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and specificity for the quantification of 6-MMP.

-

Chromatography: Similar to HPLC-UV, a C18 column with a gradient elution is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.

-

Mass Spectrometry: The analysis is performed in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both 6-MMP and the internal standard, 6-MMP-d3. For instance, a potential transition for 6-MMP could be m/z 167.17 -> 126.03.[9] The corresponding transition for 6-MMP-d3 would be shifted by 3 mass units.

Caption: A typical workflow for the quantification of 6-MMP in red blood cells.

Signaling Pathways and Molecular Interactions

The primary mechanism of action of thiopurine drugs is through the incorporation of their metabolites, primarily 6-TGNs, into DNA and RNA, leading to cytotoxicity and immunosuppression. However, metabolites like 6-MMP and its ribonucleotides (6-MMPRs) also contribute to the overall pharmacological effect, mainly through the inhibition of de novo purine (B94841) synthesis.[4][10]

Recent studies have begun to explore other potential molecular targets and signaling pathways affected by thiopurine metabolites. For instance, 6-mercaptopurine has been shown to impact the PI3K/mTOR signaling pathway and regulate the activity of the orphan nuclear receptor NR4A family, which are involved in cellular metabolism.[10] Furthermore, both 6-MP and 6-thioguanine have been found to inhibit the deubiquitinating enzyme USP2a, which in turn affects the stability of proteins like fatty acid synthase (FAS), Mdm2, and cyclin D1, suggesting a broader impact on cellular processes beyond direct purine antagonism.[11] While these findings are primarily associated with the parent drug and its other metabolites, they open avenues for further research into the specific roles of 6-MMP in these and other signaling cascades.

Conclusion

This compound is a critical tool for the accurate and reliable quantification of 6-MMP, a key metabolite in thiopurine therapy. A thorough understanding of its physical and chemical properties, coupled with robust analytical methods, is essential for clinical and research applications. The continued investigation into the metabolic pathways and the direct and indirect signaling effects of 6-MMP will further elucidate the complex pharmacology of thiopurine drugs, paving the way for more personalized and effective treatment strategies.

References

- 1. 6-Methyl mercaptopurine-D3 | CAS No- 33312-93-5 | Simson Pharma Limited [simsonpharma.com]

- 2. oncotarget.com [oncotarget.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells [frontiersin.org]

A Technical Guide to 6-Methylmercaptopurine-d3: Sourcing and Purity Assessment for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 6-Methylmercaptopurine-d3, including a survey of current suppliers, reported purity levels, and detailed methodologies for its quality assessment. This document is intended to serve as a critical resource for ensuring the procurement of high-quality material essential for accurate and reproducible scientific investigation.

Introduction to this compound

This compound (6-MMP-d3) is the deuterated analog of 6-Methylmercaptopurine, a key metabolite of the immunosuppressive and chemotherapeutic agent 6-mercaptopurine. Its primary application in a research setting is as an internal standard for the quantification of 6-MMP in biological matrices using mass spectrometry-based assays. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while maintaining nearly identical chemical and chromatographic properties. The accuracy of quantitative bioanalytical methods relies heavily on the chemical and isotopic purity of the internal standard.

Supplier and Purity Overview

The selection of a reliable supplier for this compound is a critical first step in any research endeavor. The following table summarizes publicly available information on suppliers and their stated purity for this compound. Researchers are advised to contact suppliers directly to obtain the most current and detailed certificate of analysis.

| Supplier | Reported Purity | CAS Number | Notes |

| LGC Standards | >95% (HPLC)[1] | 33312-93-5 | Offers the product with a certificate of analysis, which may include the precise weight of the material. |

| Cayman Chemical | Information not specified | 33312-93-5 | Lists this compound as a related product to 6-Methylmercaptopurine. |

| Santa Cruz Biotechnology | Information not specified | 33312-93-5 | Provides basic physicochemical properties. |

| Simson Pharma Limited | 96%[2] | 33312-93-5 | Accompanied by a Certificate of Analysis.[3] |

| Pharmaffiliates | Information not specified | 33312-93-5 | Marketed as a metabolite of 6-Mercaptopurine.[4] |

| CDN Isotopes | 99 atom % D | 33312-93-5 | Specifies the isotopic enrichment. |

| Unnamed Supplier (via search) | ≥99% deuterated forms (d1-d3)[5] | 33312-93-5 | Highlights the distribution of deuterated forms.[5] |

Experimental Protocols for Purity Assessment

Ensuring the purity of this compound is paramount for the integrity of experimental data. A comprehensive quality control assessment involves the determination of both chemical purity and isotopic enrichment. The following are generalized protocols based on standard analytical techniques for isotopically labeled compounds.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from any non-labeled or other chemical impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically sufficient.

-

Column: A C18 reverse-phase column is a common choice for purine (B94841) analogs.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is generally effective.

-

Detection: UV absorbance should be monitored at the λmax of 6-Methylmercaptopurine.

-

Procedure:

-

Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol (B129727) or mobile phase).

-

Inject the solution onto the HPLC system.

-

Analyze the resulting chromatogram. The peak corresponding to this compound should be the major peak.

-

Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.

-

Isotopic Enrichment and Purity by Mass Spectrometry (MS)

Objective: To determine the degree of deuterium incorporation and identify the presence of any unlabeled (d0) 6-Methylmercaptopurine.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is ideal. Liquid chromatography-mass spectrometry (LC-MS) is the preferred technique.

-

Ionization Source: Electrospray ionization (ESI) is commonly used for this class of compounds.

-

Procedure:

-

Infuse a dilute solution of the this compound standard directly into the mass spectrometer or perform an LC-MS analysis.

-

Acquire the full scan mass spectrum in the region of the molecular ion for both the labeled and unlabeled compound.

-

Examine the isotopic cluster of the molecular ion. The most abundant ion should correspond to the d3-labeled compound.

-

Calculate the isotopic purity by comparing the intensity of the d3 ion to the sum of the intensities of all isotopic variants (d0, d1, d2, etc.).

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and the position of the deuterium labels.

Methodology:

-

Instrumentation: A high-field NMR spectrometer.

-

Procedure:

-

Dissolve an appropriate amount of the this compound standard in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons will confirm the location of the deuterium labels.

-

Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton of the molecule.

-

Supplier Selection Workflow

The process of selecting a suitable supplier for this compound should be systematic to ensure the material meets the specific requirements of the intended research. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the selection of a this compound supplier.

References

In-depth Technical Guide: 6-Methyl-d3-mercaptopurine (CAS 33312-93-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyl-d3-mercaptopurine (CAS 33312-93-5), also known as 6-(trideuteriomethylsulfanyl)-7H-purine, is the deuterated analog of 6-methylmercaptopurine (B131649) (6-MMP). 6-MMP is a primary metabolite of the widely used immunosuppressive and antineoplastic drug, 6-mercaptopurine (B1684380) (6-MP). The clinical efficacy and toxicity of 6-mercaptopurine are closely linked to its complex metabolic pathway, making the accurate quantification of its metabolites crucial for therapeutic drug monitoring (TDM). Due to its isotopic labeling, 6-Methyl-d3-mercaptopurine serves as an ideal internal standard in mass spectrometry-based bioanalytical methods for the precise measurement of 6-methylmercaptopurine in biological matrices. This guide provides a comprehensive overview of the chemical properties, synthesis, biological significance, and analytical applications of 6-Methyl-d3-mercaptopurine.

Physicochemical Properties

6-Methyl-d3-mercaptopurine is a stable, isotopically labeled compound. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 33312-93-5 | N/A |

| Molecular Formula | C₆H₃D₃N₄S | [1][2] |

| Molecular Weight | 169.22 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 218-220 °C | [4] |

| Solubility | Soluble in DMSO and methanol | [4] |

| Storage Temperature | 2-8 °C | [4] |

| IUPAC Name | 6-(trideuteriomethylsulfanyl)-7H-purine | [5] |

| SMILES | [2H]C([2H])([2H])SC1=NC=NC2=C1N=CN2 | [6] |

| InChI | InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1D3 | [5] |

Biological Significance and Mechanism of Action

The significance of 6-Methyl-d3-mercaptopurine is intrinsically linked to the metabolism of its non-deuterated counterpart, 6-methylmercaptopurine, and the parent drug, 6-mercaptopurine.

The 6-Mercaptopurine Metabolic Pathway

6-Mercaptopurine is a prodrug that undergoes extensive intracellular metabolism to exert its therapeutic effects. Three major competing metabolic pathways determine the fate of 6-mercaptopurine:

-

Anabolic Pathway: Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-mercaptopurine into 6-thioinosine monophosphate (TIMP). Further enzymatic conversions lead to the formation of 6-thioguanine (B1684491) nucleotides (TGNs), which are the primary cytotoxic metabolites. TGNs are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis.

-

Catabolic Pathway via Xanthine Oxidase (XO): XO metabolizes 6-mercaptopurine to the inactive metabolite 6-thiouric acid.

-

Catabolic Pathway via Thiopurine S-methyltransferase (TPMT): TPMT catalyzes the S-methylation of 6-mercaptopurine to form 6-methylmercaptopurine (6-MMP). 6-MMP and its subsequent metabolites, the methylmercaptopurine ribonucleotides (MMPRs), are generally considered less active in terms of immunosuppression but are associated with hepatotoxicity.[7][8]

The genetic polymorphism of the TPMT enzyme leads to significant inter-individual variability in the production of 6-MMP. Individuals with low or deficient TPMT activity produce fewer 6-MMP metabolites and are at a higher risk of accumulating toxic levels of TGNs, leading to severe myelosuppression. Conversely, individuals with high TPMT activity may preferentially produce 6-MMP, which can lead to hepatotoxicity and potentially reduced therapeutic efficacy.[8]

Figure 1: Simplified metabolic pathway of 6-mercaptopurine.

Role of 6-Methyl-d3-mercaptopurine in Analytical Chemistry

Given the clinical importance of monitoring 6-MMP levels, stable isotope-labeled internal standards are essential for accurate quantification using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). 6-Methyl-d3-mercaptopurine is the ideal internal standard for 6-MMP analysis because its chemical and physical properties are nearly identical to the analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. The mass difference of 3 Da allows for its distinct detection by the mass spectrometer, enabling reliable correction for any analytical variability.

Synthesis and Manufacturing

While a specific, detailed, and publicly available protocol for the synthesis of 6-Methyl-d3-mercaptopurine is not readily found in the scientific literature, a plausible synthetic route can be inferred from general methods for the synthesis of mercaptopurine derivatives and the deuteromethylation of sulfur-containing compounds. The most probable method involves the S-methylation of 6-mercaptopurine using a deuterated methylating agent.

Plausible Synthetic Route

A likely synthetic pathway involves the reaction of 6-mercaptopurine with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I), in the presence of a base.

Figure 2: Plausible synthetic workflow for 6-Methyl-d3-mercaptopurine.

General Experimental Protocol (Hypothetical)

Materials:

-

6-Mercaptopurine

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (B1210297)

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 6-mercaptopurine in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add deuterated methyl iodide dropwise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 6-Methyl-d3-mercaptopurine.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Analytical Methods and Applications

The primary application of 6-Methyl-d3-mercaptopurine is as an internal standard for the quantification of 6-methylmercaptopurine in biological samples, typically by LC-MS/MS.

Sample Preparation for Clinical Analysis

A general workflow for the analysis of 6-MMP in whole blood or red blood cells involves the following steps:

-

Sample Collection: Collect whole blood in EDTA-containing tubes.

-

Lysis: Lyse the red blood cells to release the intracellular metabolites.

-

Internal Standard Spiking: Add a known amount of 6-Methyl-d3-mercaptopurine to the lysate.

-

Protein Precipitation: Precipitate proteins using a suitable agent (e.g., perchloric acid or acetonitrile).

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Extraction: The supernatant containing the analyte and internal standard is collected for analysis.

Figure 3: General workflow for the quantification of 6-MMP using an internal standard.

HPLC-MS/MS Parameters (Illustrative)

The following table provides typical parameters for an LC-MS/MS method for the analysis of 6-MMP using 6-Methyl-d3-mercaptopurine as an internal standard.

| Parameter | Typical Conditions |

| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from low to high organic content |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS Ionization | Electrospray Ionization (ESI), positive mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (6-MMP) | e.g., m/z 167 -> 150 |

| MRM Transition (6-MMP-d3) | e.g., m/z 170 -> 152 |

Safety and Handling

While a specific safety data sheet (SDS) for 6-Methyl-d3-mercaptopurine is not widely available, it should be handled with the same precautions as its non-deuterated analog, 6-methylmercaptopurine, and the parent drug, 6-mercaptopurine. 6-Mercaptopurine is classified as a hazardous drug.

General Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[4]

Conclusion

6-Methyl-d3-mercaptopurine (CAS 33312-93-5) is an essential tool for researchers, clinicians, and drug development professionals involved in the study and clinical management of thiopurine-based therapies. Its role as a stable isotope-labeled internal standard enables the accurate and precise quantification of the clinically significant metabolite 6-methylmercaptopurine. A thorough understanding of its properties, synthesis, and application is vital for advancing personalized medicine approaches in the treatment of various cancers and autoimmune diseases.

References

- 1. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US2800473A - Method of making 6-mercaptopurine - Google Patents [patents.google.com]

- 3. Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased concentrations of methylated 6-mercaptopurine metabolites and 6-thioguanine nucleotides in human leukemic cells in vitro by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylated metabolites of 6-mercaptopurine are associated with hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mft.nhs.uk [mft.nhs.uk]

The Gold Standard in Thiopurine Monitoring: A Technical Guide to the Role of 6-MMP-d3 in Therapeutic Drug Monitoring

For Immediate Release

AUSTIN, Texas – In the landscape of personalized medicine, the precise monitoring of therapeutic drugs is paramount to optimizing patient outcomes. This is particularly true for thiopurine drugs, a class of immunosuppressants widely used in the treatment of autoimmune diseases and cancer. An in-depth analysis of current analytical methodologies reveals the critical role of the deuterated internal standard, 6-methylmercaptopurine-d3 (6-MMP-d3), in achieving accurate and reliable quantification of thiopurine metabolites. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles, experimental protocols, and data supporting the use of 6-MMP-d3 in therapeutic drug monitoring (TDM).

The clinical efficacy and toxicity of thiopurines, such as azathioprine (B366305) and 6-mercaptopurine, are closely linked to the intracellular concentrations of their metabolites, primarily 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine (B131649) (6-MMP).[1][2] Therapeutic drug monitoring of these metabolites allows clinicians to individualize dosing regimens, thereby maximizing therapeutic benefit while minimizing the risk of adverse effects like myelosuppression and hepatotoxicity.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this monitoring due to its high sensitivity and specificity.[4][5]

The Pivotal Role of 6-MMP-d3 as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard is essential to correct for variability during sample preparation and instrumental analysis.[6][7][8] Stable isotope-labeled internal standards, such as 6-MMP-d3, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, in this case, 6-MMP.[9][10] This ensures that 6-MMP-d3 behaves similarly to 6-MMP during extraction, chromatography, and ionization, providing the most accurate correction for any potential sample loss or matrix effects.[6][9] The use of a deuterated internal standard like 6-MMP-d3 significantly enhances the accuracy, precision, and reproducibility of the analytical method.[6]

Thiopurine Metabolism and the Analytical Workflow

The metabolic pathway of thiopurines is complex, involving several enzymatic steps that lead to the formation of active 6-TGNs and the potentially toxic 6-MMP. A simplified diagram of this pathway is presented below, illustrating the key enzymatic conversions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of Thiopurine Nucleotides in Erythrocytes and Clinical Application to Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 6-Methylmercaptopurine (6-MMP) in Whole Blood using Stable Isotope Dilution LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-mercaptopurine (6-MP) is a cornerstone medication in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] Its efficacy and toxicity are highly variable among individuals, primarily due to the complex metabolism involving competing anabolic and catabolic pathways. One of the major catabolic pathways involves the methylation of 6-MP by thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (B131649) (6-MMP).[3] Monitoring the levels of 6-MMP is crucial for optimizing therapy, as high concentrations are associated with hepatotoxicity, while the balance between 6-MMP and the active 6-thioguanine (B1684491) nucleotides (6-TGNs) can inform on treatment efficacy and potential myelosuppression.[3][4]

This application note describes a robust and sensitive method for the quantification of 6-MMP in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 6-MMP-d3. The use of a stable isotope-labeled internal standard is considered the gold standard as it effectively compensates for variability during sample preparation and potential matrix effects, ensuring high accuracy and precision.[5][6] This method is suitable for therapeutic drug monitoring and clinical research applications.

Principle

Whole blood samples are first lysed to release intracellular 6-MMP. A known amount of the internal standard, 6-MMP-d3, is added to the sample. Proteins are then precipitated, and the supernatant containing 6-MMP and 6-MMP-d3 is separated. The extract is then analyzed by LC-MS/MS. Chromatographic separation is achieved on a C18 reverse-phase column. The quantification is performed using multiple reaction monitoring (MRM) in positive ion mode. The concentration of 6-MMP in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of 6-MMP in whole blood, compiled from various validation studies.

Table 1: Calibration Curve and Linearity

| Parameter | Performance Metrics | Source(s) |

| Calibration Range | 2.5–360 ng/mL | [7] |

| up to 10,000 pmol/0.2 mL | [5] | |

| Correlation Coefficient (r²) | > 0.999 | [5][7] |

Table 2: Precision and Accuracy

| Parameter | Performance Metrics | Source(s) |

| Intra-assay Imprecision (CV%) | < 7.5% | [5] |

| < 4.41% | [7] | |

| Inter-assay Imprecision (CV%) | < 7.5% | [5] |

| < 5.43% | [7] | |

| Accuracy | 99.33 - 106.33% | [7] |

Table 3: Sensitivity and Recovery

| Parameter | Performance Metrics | Source(s) |

| Limit of Quantification (LOQ) | 30 pmol/0.2 mL | [5] |

| Extraction Recovery | 96.4% - 102.2% | [6] |

Experimental Protocols

Materials and Reagents

-

6-Methylmercaptopurine (6-MMP) analytical standard

-

6-Methylmercaptopurine-d3 (6-MMP-d3) internal standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid, analytical grade

-

Dithiothreitol (B142953) (DTT)[8][9]

-

EDTA-anticoagulated whole blood

Equipment

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

C18 reverse-phase HPLC column

-

Vortex mixer

-

Centrifuge

-

Precision pipettes

Sample Preparation

-

Blood Collection: Collect whole blood samples in EDTA-containing tubes. Samples can be stored at -70°C until analysis.

-

Spiking with Internal Standard: To a 25 µL aliquot of whole blood, add a known amount of 6-MMP-d3 internal standard solution.[5]

-

Lysis and Protein Precipitation:

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Extraction: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometry:

Data Analysis

-

Peak Integration: Integrate the peak areas for both 6-MMP and 6-MMP-d3.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (6-MMP/6-MMP-d3) against the concentration of the calibrators.

-

Quantification: Determine the concentration of 6-MMP in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for 6-MMP quantification.

Caption: Metabolic pathways of 6-mercaptopurine.

References

- 1. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 6-Methylmercaptopurine in Plasma using 6-Methylmercaptopurine-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptopurine (B1684380) (6-MP) is a vital thiopurine drug used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1] The therapeutic efficacy and potential toxicity of 6-MP are closely linked to its metabolism. A key metabolic pathway involves the methylation of 6-mercaptopurine by the enzyme thiopurine S-methyltransferase (TPMT) to form 6-methylmercaptopurine (B131649) (6-MMP), a major but inactive metabolite.[1] Monitoring plasma concentrations of 6-MMP is crucial for optimizing therapeutic dosing and minimizing adverse effects, such as hepatotoxicity.[1]

The use of a stable isotope-labeled internal standard, such as 6-Methylmercaptopurine-d3 (6-MMP-d3), is essential for the accurate and precise quantification of 6-MMP in complex biological matrices like plasma. The deuterated internal standard closely mimics the physicochemical properties of the analyte, compensating for variations during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This application note provides a detailed protocol for the quantification of 6-MMP in human plasma using 6-MMP-d3 as an internal standard.

Metabolic Pathway of 6-Mercaptopurine

The metabolism of 6-mercaptopurine is a complex process involving competing anabolic and catabolic pathways. The catabolic pathway, mediated by TPMT, leads to the formation of 6-MMP.

Quantitative Data Summary

The following table summarizes the quantitative performance parameters of the analytical method for 6-MMP using 6-MMP-d3 as an internal standard.

| Parameter | Value | Reference |

| Linearity Range | 2.5–360 ng/mL | [2] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Accuracy | 99.33 - 106.33% | [2] |

| Intra-assay Precision (CV) | < 4.41% | [2] |

| Inter-assay Precision (CV) | < 5.43% | [2] |

Experimental Protocols

This section details the methodologies for the quantification of 6-MMP in plasma samples.

Materials and Reagents

-

6-Methylmercaptopurine (≥98% purity)

-

This compound (internal standard)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Human plasma (blank, collected in EDTA tubes)

-

Deionized water

Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare by dissolving accurately weighed amounts of 6-MMP and 6-MMP-d3 in methanol.[1]

-

Working Standard Solutions: Serially dilute the 6-MMP primary stock solution with a 50% methanol solution to prepare a series of working standards for the calibration curve.[1]

-

Internal Standard Working Solution: Dilute the 6-MMP-d3 primary stock solution to a final concentration of 100 ng/mL in 50% methanol.[1]

Calibration Standards and Quality Control (QC) Sample Preparation

Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.[1]

Sample Preparation: Protein Precipitation

The following workflow outlines the sample preparation procedure.

Detailed Steps:

-

To 100 µL of plasma sample, standard, or QC, add 20 µL of the internal standard working solution (100 ng/mL 6-MMP-d3).[1]

-

Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

-

Reconstitute the residue in 100 µL of the initial mobile phase.[1]

-

Vortex and transfer the solution to an autosampler vial for injection into the LC-MS/MS system.[1]

LC-MS/MS Conditions

The following table provides typical liquid chromatography and mass spectrometry parameters. These may require optimization for specific instrumentation.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Run Time | Approximately 5-7 minutes |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (6-MMP) | m/z 167.2 → 151.9 |

| MRM Transition (6-MMP-d3) | m/z 170.5 → 152.2 |

Note: The exact MRM transitions and collision energies should be optimized for the specific mass spectrometer used.[2]

Conclusion

This application note provides a robust and sensitive UPLC-MS/MS method for the quantification of 6-methylmercaptopurine in human plasma using this compound as an internal standard.[1] The simple protein precipitation method for sample preparation allows for high-throughput analysis, making it suitable for clinical research, therapeutic drug monitoring, and pharmacokinetic studies of 6-mercaptopurine.[1] The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for reliable clinical decision-making. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) before implementation.[1]

References

Application Notes and Protocols for 6-MMP Analysis Using 6-MMP-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-mercaptopurine (B1684380) (6-MP) is a cornerstone medication in the treatment of acute lymphoblastic leukemia and autoimmune diseases. Its therapeutic efficacy and potential for toxicity are intricately linked to its metabolic pathway, which is primarily governed by the enzyme thiopurine S-methyltransferase (TPMT). TPMT catalyzes the methylation of 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), a major metabolite. Monitoring the concentration of 6-MMP is critical for optimizing therapeutic outcomes and mitigating adverse effects such as hepatotoxicity.[1]

This document provides a detailed protocol for the sensitive and specific quantification of 6-MMP in biological matrices, particularly red blood cells (RBCs) and plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 6-methylmercaptopurine-d3 (6-MMP-d3), is highlighted as the gold standard for ensuring accuracy and precision in quantitative analysis.[2][3]

Metabolic Pathway of 6-Mercaptopurine

The metabolism of 6-mercaptopurine involves a complex interplay of enzymatic pathways. 6-MP can be anabolized to active 6-thioguanine (B1684491) nucleotides (6-TGNs) or catabolized to inactive metabolites. One of the primary catabolic routes involves methylation by TPMT to form 6-MMP.[1][4] Understanding this pathway is essential for interpreting metabolite monitoring results.

Caption: Simplified metabolic pathway of 6-mercaptopurine.

Experimental Protocols

Sample Preparation from Red Blood Cells (RBCs)

This protocol is adapted from established methods for the analysis of thiopurine metabolites in RBCs.[3][4][5]

Materials:

-

Whole blood collected in EDTA tubes

-

Saline solution (0.9% NaCl)

-

D,L-dithiothreitol (DTT)

-

Perchloric acid (70%)

-

6-MMP-d3 internal standard working solution

-

Water

Procedure:

-

RBC Separation: Centrifuge the whole blood sample to separate plasma and red blood cells.

-

Washing: Aspirate the plasma and buffy coat. Wash the remaining RBCs twice with an equal volume of saline solution, centrifuging and aspirating the supernatant after each wash.

-

RBC Lysis: Lyse a known volume of the packed RBCs with water. The lysed sample can be stored at -70°C until analysis.[4]

-

Internal Standard Spiking: To a 50 µL aliquot of the thawed RBC lysate, add the 6-MMP-d3 internal standard working solution.[4]

-

Protein Precipitation: Add 40 µL of 70% perchloric acid to precipitate proteins. Vortex the mixture thoroughly.[4]

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000-15,000 rpm) for 10 minutes to pellet the precipitated proteins.[1][4]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.